molecular formula C10H14Cl2N2O2 B12502998 4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B12502998
M. Wt: 265.13 g/mol
InChI Key: GUMWLQDUMJSNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridine ring and a carboxylic acid group.

Chemical Reactions Analysis

4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the pyridine ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride include:

    Pyrrolidine-2-carboxylic acid: Differing by the position of the carboxylic acid group.

    Pyridine-3-carboxylic acid: Lacking the pyrrolidine ring.

    Pyrrolidine-3,4-dicarboxylic acid: Featuring an additional carboxylic acid group.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from its analogs .

Properties

IUPAC Name

4-pyridin-4-ylpyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMWLQDUMJSNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.